molecular formula C17H19ClN4O3S B2683988 (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1904629-65-7

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No. B2683988
CAS RN: 1904629-65-7
M. Wt: 394.87
InChI Key: UWTVDFQMIGBTKY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications

Diazotransfer Reagent Applications

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one, as part of the imidazole-1-sulfonyl azide family, is significant in synthetic chemistry, particularly in diazotransfer reactions. Goddard-Borger and Stick (2007) highlight its use as a diazotransfer reagent, equating its efficacy to triflyl azide for converting primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007).

Synthesis and Stability

Fischer et al. (2012) examined the sensitivities of various imidazole-1-sulfonyl azide salts, including hydrochloride, revealing some safer forms for handling due to reduced impact sensitivity, which is crucial for the practical use of this reagent in scientific research (Fischer et al., 2012).

Chemical Synthesis Enhancements

Ren et al. (2017) describe a novel preparation of 4-diazoisochroman-3-imines using a copper(I)-catalyzed cascade reaction with sulfonyl azides, demonstrating the reagent's utility in facilitating complex chemical syntheses (Ren, Lu, & Wang, 2017).

Antiviral Applications

Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, demonstrating the potential of these compounds in antiviral activity against tobacco mosaic virus (Chen et al., 2010).

Solid-Phase Synthesis Applications

Castro et al. (2013) used imidazole-1-sulfonyl azide hydrochloride in the preparation of azido solid supports for solid-phase synthesis, highlighting its efficiency and stability for biochemical applications (Castro, Blanco‐Canosa, Rodríguez, & Albericio, 2013).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-15-5-2-1-4-14(15)6-7-17(23)21-8-3-9-22(11-10-21)26(24,25)16-12-19-13-20-16/h1-2,4-7,12-13H,3,8-11H2,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTVDFQMIGBTKY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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